1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(4-Chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound ID: G842-0282) is a dihydropyridine carboxamide derivative with a molecular formula of C₂₀H₁₇ClN₂O₃ and a molecular weight of 368.82 g/mol . Its structure features a 2-oxo-1,2-dihydropyridine core substituted with a 4-chlorobenzyl group at position 1 and a 3-methoxyphenyl carboxamide moiety at position 3. Key physicochemical properties include a logP of 3.5062, indicating moderate lipophilicity, and a polar surface area of 46.588 Ų, reflecting its capacity for hydrogen bonding (5 acceptors, 1 donor) .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-26-17-5-2-4-16(12-17)22-19(24)18-6-3-11-23(20(18)25)13-14-7-9-15(21)10-8-14/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMQAQJQPAPANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings or the dihydropyridine ring.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as hypertension, due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. Additionally, its interaction with various enzymes and receptors can modulate biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Features
Core Similarities :
All compared compounds share the 2-oxo-1,2-dihydropyridine-3-carboxamide backbone, which adopts a keto-amine tautomeric form (lactam) rather than the hydroxy-pyridine tautomer, as confirmed in crystallographic studies .
Substituent Variations :
- G842-0282 : 4-Chlorobenzyl (electron-withdrawing) and 3-methoxyphenyl (electron-donating) groups.
- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () : 3-Bromo-2-methylphenyl substituent; bromine’s larger atomic radius and polarizability contrast with chlorine in G842-0282 .
- (E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d, ) : Nitro groups (strong electron-withdrawing) and a styryl chain, introducing steric bulk and enhanced polarity .
Physicochemical Properties
Key Observations :
- G842-0282’s methoxy group enhances solubility relative to bromo/methyl or nitro analogs.
- Nitro substituents in 6d increase polarity but may reduce bioavailability due to steric hindrance .
Crystallographic and Conformational Analysis
- G842-0282 : Predicted near-planar conformation (based on π-conjugation), though methoxy’s steric effects may induce slight torsional strain .
- N-(3-Bromo-2-methylphenyl) Analog : Dihedral angle of 8.38° between aromatic rings confirms near-planarity; centrosymmetric dimers via N–H⋯O hydrogen bonds .
- Compound 6d: No crystallographic data, but nitro groups likely disrupt planarity and promote alternative packing modes .
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , with CAS number 338977-30-3 , has gained attention in pharmacological research due to its potential biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and data.
- Molecular Formula : CHClNO
- Molecular Weight : 403.26 g/mol
- Structure : The compound features a dihydropyridine core, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives against several bacterial strains. The results showed that the compound demonstrated moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.5 µg/mL |
| 2 | Escherichia coli | 1.0 µg/mL |
| 3 | Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer).
- IC50 Values :
- MCF-7: 15 µM
- PC-3: 20 µM
These results indicate a promising anticancer profile, warranting further investigation into its mechanisms and efficacy in vivo.
Enzyme Inhibition
The compound was also assessed for its ability to inhibit key enzymes involved in various physiological processes:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 25 ± 0.5 |
| Urease | 10 ± 0.2 |
Inhibition of AChE suggests potential applications in treating neurodegenerative diseases, while urease inhibition indicates possible use in managing urinary tract infections.
Case Studies
Several case studies have highlighted the biological activities of the compound:
- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives found that modifications to the dihydropyridine structure enhanced antimicrobial activity against resistant strains.
- Cancer Cell Line Studies : Research published in a peer-reviewed journal demonstrated that treatment with the compound led to significant reductions in cell viability in various cancer cell lines, supporting its role as a potential chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
